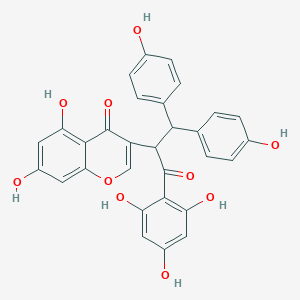

Chamaechromone

Description

Propriétés

IUPAC Name |

3-[1,1-bis(4-hydroxyphenyl)-3-oxo-3-(2,4,6-trihydroxyphenyl)propan-2-yl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-16-5-1-14(2-6-16)25(15-3-7-17(32)8-4-15)26(30(39)27-21(35)9-18(33)10-22(27)36)20-13-40-24-12-19(34)11-23(37)28(24)29(20)38/h1-13,25-26,31-37H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKLIUIRQAMTAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(C3=COC4=CC(=CC(=C4C3=O)O)O)C(=O)C5=C(C=C(C=C5O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chamaechromone: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaechromone is a naturally occurring biflavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and a summary of its known molecular interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

The predominant natural source of this compound is the plant Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family. This plant is widely distributed in regions of China and Russia. This compound is a significant constituent of this plant, found in both its roots and aerial parts. The total flavonoid content in the roots of Stellera chamaejasme has been reported to be as high as 24.18%.[1]

Quantitative Data on this compound and Related Compounds

The following table summarizes the quantitative data available regarding the flavonoid content in Stellera chamaejasme and the purity of isolated this compound.

| Plant Part | Total Flavonoid Content (%) | Purity of Isolated this compound (%) |

| Roots | 24.18[1] | 91.41[2] |

| Leaves | 2.92 | Not Reported |

Experimental Protocols for Isolation and Purification

The isolation of this compound from Stellera chamaejasme is a multi-step process involving extraction followed by various chromatographic techniques. The following is a detailed methodology compiled from multiple sources to provide a comprehensive workflow.

Extraction

The initial step involves the extraction of total flavonoids from the plant material.

-

Plant Material Preparation: The dried and powdered roots of Stellera chamaejasme are used as the starting material.

-

Solvent Extraction:

-

Method 1: Soxhlet Extraction: This method has been used to extract total flavonoids from S. chamaejasme with a reported yield of 19.20%.[1]

-

Method 2: Ultrasonic Extraction: This method has been shown to be more efficient for extracting total flavonoids, with a reported yield of 23.39%.[1]

-

Recommended Solvent: Ethanol is a commonly used solvent for the extraction of flavonoids from Stellera chamaejasme.

-

Chromatographic Purification

A combination of different chromatographic techniques is employed to isolate and purify this compound from the crude extract.

-

Initial Fractionation (Column Chromatography):

-

The crude extract is subjected to column chromatography for initial fractionation.

-

Stationary Phase: Polyamide resin has been reported as an effective stationary phase, yielding the highest content of total flavonoids (24.18%).[1] Silica gel and RP-18 have also been mentioned as suitable stationary phases.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. The specific solvent system would be determined based on the chosen stationary phase.

-

-

Fine Purification (Semi-Preparative HPLC and HSCCC):

-

Fractions enriched with this compound from the initial column chromatography are further purified using high-performance liquid chromatography (HPLC) and/or high-speed counter-current chromatography (HSCCC).[2]

-

A combination of semi-preparative HPLC and HSCCC has been successfully used to isolate this compound with a purity of 91.41%.[2]

-

HPLC Parameters (Analytical): While a preparative method is not fully detailed, an analytical HPLC method for Stellera chamaejasme extract has been described, which can be adapted for purification method development:

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stellera chamaejasme.

Molecular Interactions of this compound

While specific signaling pathways directly modulated by this compound are not yet well-defined in the literature, studies have indicated its interaction with multidrug resistance proteins. This compound has been identified as a substrate for Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP).

The following diagram illustrates the known interactions of this compound with these drug transporters.

Conclusion

This technical guide provides a detailed overview of the natural sources and isolation of this compound, with a focus on practical methodologies for researchers. The primary source of this biflavonoid is Stellera chamaejasme, and its isolation can be achieved through a combination of solvent extraction and multi-step chromatographic purification. While the complete signaling pathway of this compound is an area for further investigation, its interaction with drug resistance proteins MRP2 and BCRP has been established. This compilation of data and protocols aims to facilitate further research into the pharmacological properties and potential therapeutic applications of this compound.

References

- 1. Comparison on the Three Methods of Extracting Total Flavone from Stellera chamaejasme [journal30.magtechjournal.com]

- 2. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of constituents in Stellera chamaejasme L. by rapid-resolution liquid chromatography-diode array detection and electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Chamaechromone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of Chamaechromone, a representative of the chromone class of natural products. The guide details the principles and data interpretation for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. It includes detailed experimental protocols and data presented in a structured format for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. For this compound, Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common method.

Data Presentation: MS Fragmentation of this compound

The fragmentation of this compound can be analyzed in both positive and negative ion modes, providing complementary structural information.

Table 1: Key Mass Spectrometry Data for this compound

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |

| Positive (ESI) | 543.3 [M+H]⁺ | 198.9 | Suggests a characteristic substructure or a stable fragment resulting from the cleavage of the parent molecule.[1] |

| Negative (ESI) | 739 [M-H]⁻ | 541 | Represents the loss of a dihydroxy-diphenyl-methane unit from a related larger structure containing the this compound moiety.[2] |

Note: The precursor ion at m/z 739 in negative mode appears to be from a derivative or adduct of this compound, as referenced in the source material[2]. The fragmentation pattern, however, is indicative of the core this compound structure.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the analysis of chromones like this compound.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the isolated this compound sample.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 10-100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm particle size) is commonly used.[1]

-

Mobile Phase: A gradient elution is typically employed using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol or acetonitrile with 0.1% formic acid.[1]

-

-

Gradient Program: A linear gradient from 5% to 95% Solvent B over 5-10 minutes.

-

Flow Rate: 0.3-0.4 mL/min.[1]

-

Column Temperature: Maintained at 30-40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Ionization Parameters:

-

Analysis Mode: Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted analysis or full scan product ion scans for structural elucidation.

-

Collision Gas: Argon or nitrogen.

-

Data Acquisition: The instrument software is used to acquire and process the data, identifying the precursor ion and its characteristic fragment ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.

Data Presentation: Expected NMR Data for this compound

The following tables illustrate the expected chemical shifts for the protons and carbons in a typical this compound structure, based on standard values for chromone and flavonoid-type compounds.

Table 2: Illustrative ¹H NMR Data for this compound (500 MHz, in CDCl₃)

| Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 6.2 - 6.5 | d | ~2.0 |

| H-3 | 7.8 - 8.2 | d | ~2.0 |

| Aromatic H's | 6.8 - 7.8 | m, d, dd | 7.0 - 9.0 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | s | - |

| Hydroxyl (-OH) | 5.0 - 13.0 | br s | - |

Table 3: Illustrative ¹³C NMR Data for this compound (125 MHz, in CDCl₃)

| Position | Expected δ (ppm) |

| C-2 | 110 - 118 |

| C-3 | 140 - 150 |

| C-4 (C=O) | 175 - 185 |

| Aromatic C's | 100 - 165 |

| Aromatic C-O | 155 - 165 |

| Methoxy (-OCH₃) | 55 - 60 |

Experimental Protocol: NMR Analysis

This protocol describes the steps for acquiring high-resolution 1D and 2D NMR spectra for a natural product like this compound.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

-

Insert the sample and lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse width, a relaxation delay (D1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[4]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (if required): For complete structural assignment, acquire 2D spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations.[5]

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to its vibrational energy.

Data Presentation: Expected IR Absorptions for this compound

Based on its chemical structure, this compound is expected to exhibit several characteristic absorption bands.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3550 - 3200 | O-H Stretch (H-bonded) | Phenolic Hydroxyl (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic/Vinylic C-H | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (e.g., in substituents) | Medium |

| 1650 - 1620 | C=O Stretch (conjugated) | γ-pyrone Carbonyl | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic/Vinylic C=C | Medium-Strong |

| 1300 - 1000 | C-O Stretch | Ether, Phenol | Strong |

Source: This data is compiled from general IR absorption tables for organic functional groups.[3][6]

Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid samples.

-

Sample Preparation:

-

Ensure the sample is dry and pure. No special preparation is needed for a solid powder.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal (typically diamond or zinc selenide).

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Before running the sample, record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Typical parameters include a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

After acquisition, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

-

Integrated Spectroscopic Workflow

The unambiguous structural elucidation of a natural product like this compound requires the synergistic interpretation of data from multiple spectroscopic techniques. The workflow diagram below illustrates this integrated approach.

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

References

The Unfolding Pharmacology of Chamaechromone: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chamaechromone, a naturally occurring biflavonoid found in the roots of Stellera chamaejasme, is a molecule of growing interest in the scientific community. Possessing a unique 2-(2-phenylethyl)chromone scaffold, it has been noted for its anti-hepatitis B virus (HBV) and insecticidal properties. While comprehensive research into its specific mechanisms of action is still emerging, this technical guide consolidates the current understanding of its metabolic fate and explores its potential pharmacological activities by examining data from closely related compounds. This document aims to provide a detailed resource for researchers engaged in the study of chromone-based therapeutics.

Metabolic Pathways of this compound

The biotransformation of this compound is a critical aspect of its pharmacological profile. In vitro studies utilizing human liver microsomes have elucidated the primary metabolic pathways, which involve hydroxylation and glucuronidation.

Enzyme Kinetics of this compound Metabolism

The metabolic conversion of this compound follows Michaelis-Menten kinetics. The key enzymes and their kinetic parameters have been identified as follows:

| Metabolic Pathway | Primary Enzyme(s) | Vmax (pmol/min/mg) | Km (µM) |

| Hydroxylation | CYP1A2 | 16.1 ± 1.2 | 8.3 ± 1.5 |

| Glucuronidation | UGT1A3, UGT1A7, UGT1A9, UGT2B7 | 59.9 ± 3.5 | 19.8 ± 2.9 |

Table 1: Quantitative data for the in vitro metabolism of this compound in human liver microsomes.

Experimental Protocol: In Vitro Metabolism Assay

Objective: To determine the kinetic parameters of this compound metabolism in human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (for hydroxylation)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA) (for glucuronidation)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction quenching)

-

LC-MS/MS system for analysis

Methodology:

-

Incubation for Hydroxylation:

-

A reaction mixture containing human liver microsomes (0.2 mg/mL), this compound (at various concentrations), and phosphate buffer is pre-warmed at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

The mixture is incubated for a specified time at 37°C.

-

The reaction is terminated by the addition of ice-cold acetonitrile.

-

Samples are centrifuged, and the supernatant is collected for LC-MS/MS analysis to quantify the formation of the monohydroxylated metabolite.

-

-

Incubation for Glucuronidation:

-

A similar reaction mixture is prepared with the inclusion of UDPGA.

-

The reaction is initiated and carried out under the same conditions as the hydroxylation assay.

-

The reaction is terminated, and samples are processed as described above for the analysis of monoglucuronide conjugates.

-

-

Data Analysis:

-

The rate of metabolite formation is plotted against the substrate concentration.

-

The Michaelis-Menten equation is fitted to the data to determine the Vmax and Km values.

-

Visualization of this compound Metabolism

Potential Anti-inflammatory Mechanism of Action

Direct studies on the anti-inflammatory mechanism of this compound are not yet available. However, evidence from structurally related 2-(2-phenylethyl)chromones suggests a likely mechanism involving the inhibition of nitric oxide (NO) production in inflammatory conditions.

Inhibition of Nitric Oxide Production by 2-(2-Phenylethyl)chromones

Several studies have demonstrated the ability of 2-(2-phenylethyl)chromones to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This inhibitory activity is a key indicator of anti-inflammatory potential.

| Compound | IC50 for NO Inhibition (µM) |

| 2-(2-Phenylethyl)chromone Derivative 1 | 7.0 - 12.0[1] |

| 2-(2-Phenylethyl)chromone Derivative 2 | 1.6 - 7.3[2] |

| 2-(2-Phenylethyl)chromone Derivative 3 | 4.62 ± 1.48[3] |

Table 2: Inhibitory concentrations of various 2-(2-phenylethyl)chromones on nitric oxide production in LPS-stimulated RAW264.7 cells. The specific derivatives are as detailed in the cited literature.

Experimental Protocol: Nitric Oxide Inhibition Assay (Griess Assay)

Objective: To assess the inhibitory effect of a compound on nitric oxide production in LPS-stimulated macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound)

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Cell culture medium and supplements

-

96-well plates

Methodology:

-

Cell Culture and Treatment:

-

RAW264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

-

Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (pre-mixed Part A and Part B) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of NO inhibition is determined by comparing the nitrite levels in treated versus untreated (LPS only) cells.

-

The IC50 value is calculated from the dose-response curve.

-

Hypothesized Signaling Pathway for Anti-inflammatory Action

Based on the inhibition of NO production by related compounds and the known anti-inflammatory mechanisms of chamomile extracts (which contain this compound), it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory gene expression, including the inducible nitric oxide synthase (iNOS) enzyme responsible for high-output NO production during inflammation.

Visualization of the Hypothesized Anti-inflammatory Pathway

Other Potential Biological Activities

While the metabolic and potential anti-inflammatory actions of this compound are the most well-characterized to date, preliminary reports suggest a broader spectrum of bioactivity. As previously mentioned, anti-HBV and insecticidal activities have been attributed to this compound, although the molecular mechanisms underlying these effects remain to be elucidated. Furthermore, the broader class of 2-styrylchromones, which are structurally related to 2-(2-phenylethyl)chromones, are known to possess a wide range of biological properties, including antitumor, antiviral, and antioxidant effects.[4][5] This suggests that this compound may also exhibit similar activities, warranting further investigation.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for further pharmacological investigation. The elucidation of its metabolic pathways provides a solid foundation for understanding its pharmacokinetics. While direct evidence for its mechanism of action is still limited, the anti-inflammatory activity of structurally similar compounds strongly suggests that this compound may act as an inhibitor of the NF-κB pathway, leading to a reduction in pro-inflammatory mediators like nitric oxide.

Future research should focus on confirming this hypothesized anti-inflammatory mechanism through direct experimental evidence. Furthermore, exploring the molecular targets responsible for its reported anti-HBV and insecticidal activities, as well as investigating its potential as an anticancer agent, will be crucial in fully realizing the therapeutic potential of this intriguing biflavonoid. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's mechanism of action.

References

- 1. Anti-inflammatory Dimeric 2-(2-Phenylethyl)chromones from the Resinous Wood of Aquilaria sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory 2-(2-phenylethyl)chromone derivatives from Chinese agarwood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Biological activities of 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In Vitro Biological Activity of Chamaechromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known in vitro biological activities of Chamaechromone, a natural chromone isolated from the roots of Stellera chamaejasme L. While direct quantitative data for this compound is limited in publicly available literature, this document synthesizes the existing evidence for its anti-inflammatory properties and explores the potential for anticancer activity based on the demonstrated effects of closely related compounds from the same plant. Detailed experimental protocols and relevant signaling pathways are also presented to guide future research and drug discovery efforts.

Anti-inflammatory Activity of this compound

This compound has been shown to possess direct in vitro anti-inflammatory properties. A study investigating the biological activities of Stellera chamaejasme extract and its constituents demonstrated that this compound inhibits the production of key inflammatory mediators in macrophage cells.

Inhibition of Inflammatory Mediators

In a study utilizing RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound was found to inhibit the release of nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, the study reported that this compound inhibited the mRNA expression of inflammatory mediators in these cells.[1] While specific IC50 values for this compound's inhibition of NO and PGE2 are not detailed in the available literature, the qualitative evidence strongly supports its anti-inflammatory potential.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Chromones and Related Compounds

| Compound/Extract | Cell Line | Assay | Target | Effect | Reference |

| This compound | RAW 264.7 | Griess Assay, ELISA | NO, PGE2 | Inhibition of release | [1] |

| Chromone Derivatives | Macrophages | Griess Assay, ELISA | NO, TNF-α, IL-6, IL-1β | Inhibition of production | [2] |

| Cinnamic Aldehyde | RAW 264.7 | Griess Assay, ELISA | NO, TNF-α, PGE2 | Concentration-dependent inhibition | |

| Coumarin | RAW 264.7 | MTS, Griess, ELISA | NO, PGE2, IL-6, IL-1β, TNF-α | Inhibition of production |

Potential Mechanism of Action: NF-κB Signaling Pathway

The anti-inflammatory activity of many chromone derivatives is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2 (cyclooxygenase-2), the enzymes responsible for producing NO and PGE2, respectively. It is plausible that this compound exerts its anti-inflammatory effects through a similar mechanism.

In the canonical NF-κB pathway, inflammatory stimuli like LPS lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p50/p65 NF-κB dimer, which translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Inhibition of this pathway would lead to a reduction in the production of inflammatory mediators.

Caption: Proposed Anti-inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.

Anticancer Activity of Related Biflavonones from Stellera chamaejasme L.

Cytotoxicity Against Human Cancer Cell Lines

Chamaejasmenin B and Neochamaejasmin C exhibited significant cytotoxicity against eight human solid tumor cell lines, with IC50 values in the low micromolar range.[3]

Table 2: In Vitro Anticancer Activity of Biflavonones from Stellera chamaejasme L. (IC50 in μmol/L)

| Cell Line | Cancer Type | Chamaejasmenin B | Neochamaejasmin C |

| HepG2 | Liver Carcinoma | 6.45 | 11.21 |

| SMMC-7721 | Liver Carcinoma | 10.8 | 15.97 |

| A549 | Non-small Cell Lung Cancer | 1.08 | 3.07 |

| MG63 | Osteosarcoma | 4.32 | 9.87 |

| U2OS | Osteosarcoma | 3.21 | 8.76 |

| KHOS | Osteosarcoma | 2.15 | 5.43 |

| HCT-116 | Colon Cancer | 7.89 | 12.34 |

| HeLa | Cervical Cancer | 5.67 | 10.56 |

| Data extracted from Zhang et al., 2012.[3] |

Mechanism of Anticancer Action

The anticancer effects of Chamaejasmenin B and Neochamaejasmin C are attributed to the induction of DNA damage, cell cycle arrest, and apoptosis.[3]

-

DNA Damage: Treatment with these compounds led to a significant increase in the expression of the DNA damage marker γ-H2AX.[3]

-

Cell Cycle Arrest: The compounds caused a prominent arrest of cancer cells in the G0/G1 phase of the cell cycle.[3]

-

Apoptosis: A dose-dependent increase in the percentage of apoptotic cells was observed following treatment. This was associated with the activation of caspase-3 and cleavage of PARP.[3]

Caption: Anticancer Mechanism of Biflavonones from Stellera chamaejasme L.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments relevant to assessing the biological activity of this compound.

Cell Culture

-

Cell Lines:

-

Anticancer Assays: Human cancer cell lines such as HepG2 (liver), A549 (lung), and HeLa (cervical) are commonly used.[3]

-

Anti-inflammatory Assays: The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Anticancer Activity Assays

The Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays are used to determine cell viability and the cytotoxic effects of the test compound.

-

Cell Seeding: Seed cells in 96-well plates at a density of 4,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

-

Cell Fixation (SRB Assay): Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[3]

-

Staining (SRB Assay): Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.[3]

-

Solubilization: For SRB, solubilize the bound dye with 10 mM Tris base. For MTT, add MTT reagent and then a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm for SRB, 570 nm for MTT) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify apoptosis.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Anti-inflammatory Activity Assays

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL LPS for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: Incubate for 10 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Cell Seeding and Treatment: Follow the same procedure as for the Griess assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength.

-

Quantification: Determine the cytokine concentration from a standard curve.

Caption: General Experimental Workflow for In Vitro Bioactivity Screening.

Conclusion

This compound demonstrates confirmed in vitro anti-inflammatory activity through the inhibition of NO and PGE2 production in macrophages. While direct evidence for its anticancer effects is currently lacking, the potent cytotoxicity of structurally related biflavonones from the same plant source against a variety of cancer cell lines suggests that this compound is a promising candidate for further investigation. The likely mechanisms of action involve the modulation of key inflammatory and cell survival signaling pathways, such as NF-κB. The experimental protocols detailed in this guide provide a framework for future studies aimed at fully elucidating the therapeutic potential of this compound. Further research is warranted to determine the specific IC50 values of this compound in both anti-inflammatory and anticancer assays and to confirm its precise molecular targets and mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Chamaechromone

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the preliminary cytotoxicity screening of Chamaechromone, presenting available data, outlining experimental methodologies, and visualizing associated biological pathways.

Data Presentation: Cytotoxicity of this compound

Currently, publicly accessible research literature does not contain specific quantitative data on the cytotoxicity of a compound identified as "this compound." Searches for IC50 values, the standard measure of a compound's potency in inhibiting a specific biological or biochemical function, have not yielded results for this particular substance. The half-maximal inhibitory concentration (IC50) is a critical metric in pharmacology, indicating the concentration of a drug required to inhibit a biological process by half[1]. Without experimental data from studies on this compound, a quantitative summary of its cytotoxic effects cannot be provided.

Experimental Protocols for Cytotoxicity Screening

While specific protocols for "this compound" are unavailable, this section outlines standard, widely accepted methodologies for preliminary cytotoxicity screening that would be applicable. These assays are crucial in the initial phases of drug discovery to evaluate the potential of a compound to cause cell damage or death[2].

Cell Viability Assays

Cell viability assays are fundamental in determining the overall health of a cell population after exposure to a test compound. These methods measure various cellular functions as indicators of viability.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance spectrophotometrically[3].

Experimental Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours)[4].

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

-

Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red within their lysosomes. The amount of dye retained is proportional to the number of viable cells.

Cytotoxicity Assays

Cytotoxicity assays directly measure the degree to which a substance can damage a cell, often by assessing the integrity of the cell membrane.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides an indicator of cytotoxicity[2].

Experimental Workflow:

-

Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

-

Absorbance Measurement: Measure the absorbance of the resulting colored product, which is proportional to the amount of LDH released.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis agent to achieve maximum LDH release).

-

Signaling Pathways in Cancer and Potential Relevance

While no specific signaling pathways have been identified in the context of this compound, understanding common pathways involved in cancer cell proliferation and apoptosis is crucial for interpreting potential cytotoxic mechanisms. Many natural compounds exert their anticancer effects by modulating these pathways.

-

Apoptosis Induction: Apoptosis, or programmed cell death, is a common mechanism through which cytotoxic agents eliminate cancer cells. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspases, a family of proteases that execute cell death. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria, which triggers a cascade of caspase activation[5].

-

Cell Cycle Arrest: Many anticancer compounds can halt the cell cycle at specific checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from proliferating. This can be a precursor to apoptosis.

Below are generalized diagrams representing a typical experimental workflow for cytotoxicity screening and a simplified apoptosis signaling pathway.

References

- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. The in vitro cytotoxic activity of ethno-pharmacological important plants of Darjeeling district of West Bengal against different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

Chamaechromone: A Technical Guide to its Antioxidant Potential Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaechromone, chemically identified as 2-henicosyl-5,7-dihydroxy-4H-chromen-4-one, is a chromone derivative isolated from Bomarea setacea. Preliminary studies indicate its potential as a significant antioxidant. This technical guide provides an in-depth overview of the core assays utilized to evaluate the antioxidant capacity of this compound. While specific quantitative data for the pure compound remains limited in publicly accessible literature, this document outlines the standardized experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, and discusses the application of cellular antioxidant assays. Furthermore, it explores the primary signaling pathways, such as the Nrf2-ARE and MAPK pathways, that are typically modulated by antioxidant compounds. This guide serves as a foundational resource for researchers aiming to investigate the antioxidant properties of this compound and similar natural products.

Introduction to this compound and its Antioxidant Potential

This compound is a natural chromone first isolated from the plant Bomarea setacea. Structurally, it is 2-henicosyl-5,7-dihydroxy-4H-chromen-4-one[1][2]. Chromone derivatives are known to possess a range of biological activities, including antioxidant effects[3]. Research has highlighted that the ethanolic extract of Bomarea setacea, the source of this compound, exhibits notable antioxidant properties[4][5]. One study reported that the isolated this compound demonstrated "high antioxidant activity" in both ORAC and DPPH assays, although specific quantitative data were not provided in the publication[1]. The antioxidant potential of chromones is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.

Quantitative Data on Antioxidant Activity

Quantitative data for the antioxidant activity of purified this compound is not extensively available in the current body of scientific literature. However, data for the ethanolic extract of Bomarea setacea, from which this compound is isolated, provides an indication of its potential.

| Sample | Assay | Result | Reference |

| Ethanolic Extract of Bomarea setacea | DPPH Radical Scavenging | IC50 = 50.99 µg/mL | [5] |

| This compound (Qualitative) | DPPH Radical Scavenging | High Activity | [1] |

| This compound (Qualitative) | Oxygen Radical Absorbance Capacity (ORAC) | High Activity | [1] |

Note: The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity. The data for the pure compound is qualitative, indicating a need for further quantitative studies.

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for the key in vitro assays used to determine the antioxidant potential of a compound like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The DPPH radical is a stable free radical with a deep violet color, showing maximum absorbance at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the antioxidant's radical scavenging activity.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the various concentrations of the this compound solution to the wells.

-

Add 150 µL of the DPPH working solution to each well.

-

As a positive control, use a known antioxidant such as ascorbic acid or Trolox at similar concentrations.

-

For the blank, use the solvent in which the compound is dissolved.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to generate the ABTS•+ chromophore, which is a blue-green radical with a characteristic absorbance at 734 nm. Antioxidants reduce the ABTS•+, leading to a decolorization of the solution. The extent of decolorization is proportional to the antioxidant concentration.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

To a 96-well microplate, add 20 µL of the different concentrations of the this compound solution.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Use Trolox as a standard for creating a calibration curve.

-

Incubate the plate at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The percentage of inhibition is calculated as in the DPPH assay, and the TEAC value is determined from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare a 300 mM acetate buffer (pH 3.6).

-

Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

-

Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.

-

Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.

-

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the sample solutions.

-

Add 180 µL of the FRAP reagent to each well.

-

Use a ferrous sulfate (FeSO₄) solution of known concentration to prepare a standard curve.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as Fe²⁺ equivalents (e.g., in µM).

Cellular Antioxidant Assay (CAA)

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS and inhibit the formation of DCF.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate and grow to confluence.

-

Sample and Probe Loading:

-

Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).

-

Add a solution of DCFH-DA to the cells and incubate to allow for cellular uptake and deacetylation.

-

-

Induction of Oxidative Stress:

-

After incubation with the probe, wash the cells to remove excess probe.

-

Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a fluorescence plate reader.

-

Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as quercetin equivalents.

Potential Signaling Pathways Modulated by Antioxidants

While the specific signaling pathways modulated by this compound have not been elucidated, antioxidants commonly exert their protective effects through the modulation of key cellular signaling cascades. The following diagrams illustrate two of the most important pathways.

Caption: Nrf2-ARE Antioxidant Response Pathway.

Caption: MAPK Signaling Pathway in Oxidative Stress.

Conclusion

This compound presents itself as a promising natural antioxidant. However, a comprehensive understanding of its antioxidant capacity requires further rigorous investigation. The experimental protocols and potential signaling pathways detailed in this guide provide a framework for future research. Quantitative analysis using DPPH, ABTS, FRAP, and cellular antioxidant assays will be crucial to accurately determine its efficacy. Furthermore, studies into its interaction with key signaling pathways like Nrf2-ARE and MAPK will elucidate the molecular mechanisms underlying its antioxidant and potential therapeutic effects. This collective knowledge will be invaluable for researchers, scientists, and drug development professionals in harnessing the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. ANTIOXIDANT POTENTIAL OF SOME SPECIES OF THE GENUS Bomarea (ALSTROEMERIACEAE) [scielo.org.co]

A Technical Whitepaper on the Anti-Inflammatory Effects of Chromones

Disclaimer: Scientific literature searches did not yield specific results for a compound named "Chamaechromone." Therefore, this technical guide focuses on the well-researched anti-inflammatory properties of the broader class of compounds known as chromones , to which "this compound" would structurally belong. The data, mechanisms, and protocols presented are based on published studies of various natural and synthetic chromone derivatives, which serve as a model for understanding the potential anti-inflammatory profile of such molecules.

Introduction

Chromones are a class of heterocyclic compounds featuring a benzopyran-4-one backbone. This scaffold is prevalent in various natural products and has been the subject of extensive research in medicinal chemistry due to its diverse biological activities. For drug development professionals and researchers, the anti-inflammatory properties of chromones are of particular interest. These compounds have been shown to modulate key signaling pathways implicated in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental protocols associated with the anti-inflammatory action of chromones.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of chromones are primarily attributed to their ability to interfere with major intracellular signaling cascades, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, controlling the expression of genes that encode pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Pathway

The NF-κB family of transcription factors is a pivotal mediator of inflammatory responses. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[1][2] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of inflammatory genes.[1]

Studies on chromones and their derivatives demonstrate that they can suppress NF-κB activation. This inhibition can occur through mechanisms such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[3] For example, certain chromones have been shown to reduce the transcriptional activity of NF-κB in stimulated macrophages.[4]

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chamomile, an anti-inflammatory agent inhibits inducible nitric oxide synthase expression by blocking RelA/p65 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Antimicrobial Spectrum of Chromones

Disclaimer: Initial searches for a compound specifically named "Chamaechromone" did not yield any results in the available scientific literature. It is possible that this is a novel or proprietary compound name not yet in the public domain, or a potential misspelling of a known chromone derivative. This guide will therefore provide a comprehensive overview of the antimicrobial spectrum of the broader class of compounds known as chromones , with specific examples from relevant research, including chromones isolated from the plant genus Chamaecrista.

Introduction to Chromones

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds ubiquitously found in nature, particularly in plants and fungi.[1] They are recognized as "privileged structures" in medicinal chemistry due to their versatile pharmacological activities, which include antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The antimicrobial potential of chromones has been extensively studied, revealing a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Activity of Chromones

Chromone derivatives have demonstrated inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria. The specific substitutions on the chromone scaffold play a crucial role in determining the potency and spectrum of their antibacterial activity.[3][4]

Table 1: Antibacterial Spectrum of Selected Chromone Derivatives

| Compound/Extract | Bacterial Strain | Activity Metric | Result | Reference |

| 6-bromo 3-formylchromone | Escherichia coli (Uropathogenic) | MIC | 20 µg/ml | [5] |

| 6-chloro 3-formylchromone | Escherichia coli (Uropathogenic) | MIC | 20 µg/ml | [5] |

| 3-formyl 6-isopropylchromone | Escherichia coli (Uropathogenic) | MIC | 50 µg/ml | [5] |

| Chromone-tetrazole derivative | Pseudomonas aeruginosa | MIC | 20 µg/ml | [3] |

| Chromone linked amide (A1) | Escherichia coli | MIC | 100 µg/ml | [6] |

| Chromone linked amide (A1) | Proteus vulgaris | MIC | 100 µg/ml | [6] |

| 2-acetyl-5-isopropyl-7-methyl-4H-chromen-4-one (from Chamaecrista rotundifolia) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone Diameter (IZD) | 13.2 ± 2.4 mm | [7] |

| 2-acetyl-7-(hydroxymethyl)-5-isopropyl-4H-chromen-4-one (from Chamaecrista rotundifolia) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition Zone Diameter (IZD) | 15.8 ± 2.6 mm | [7] |

| 7-O-methylaloeresin A (from Aloe harlana) | Multidrug-resistant Staphylococcus aureus (NCTC 11994) | MIC | 0.72 mM | [8][9] |

| 7-O-methylaloeresin A (from Aloe harlana) | Salmonella typhimurium (ATCC 1255) | MIC | 0.18 mM | [8][9] |

Antifungal Activity of Chromones

In addition to their antibacterial properties, chromones have also been shown to possess significant antifungal activity against various pathogenic yeasts and molds.

Table 2: Antifungal Spectrum of Selected Chromone Derivatives

| Compound/Extract | Fungal Strain | Activity Metric | Result | Reference |

| Chromone-tetrazole derivatives | Sporothrix schenckii, Candida albicans, Candida tropicalis | In vitro studies conducted | Antifungal activity observed | [3] |

| 7-O-methylaloeresin A (from Aloe harlana) | Candida albicans (ATCC 10231) | - | Most susceptible organism to the compound | [8] |

Mechanism of Antimicrobial Action

The precise mechanisms by which chromones exert their antimicrobial effects are still under investigation and can vary depending on the specific derivative and the target microorganism. However, several potential mechanisms have been proposed:

-

Inhibition of Biofilm Formation: Certain chromone derivatives have been shown to significantly inhibit biofilm formation in pathogenic bacteria, such as uropathogenic E. coli, at sub-inhibitory concentrations.[5]

-

Virulence Factor Inhibition: These compounds can also suppress the production of various virulence factors, including hemolysins, siderophores, and motility factors.[5]

-

Downregulation of Virulence Genes: Gene expression studies have indicated that some chromone derivatives can downregulate genes associated with toxin production, biofilm formation, and stress regulation in bacteria.[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for determining the antimicrobial spectrum of chromones.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

Caption: Workflow for MIC Determination by Broth Microdilution.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Caption: Workflow for Agar Well Diffusion Assay.

Signaling Pathways and Logical Relationships

While specific signaling pathways for the antimicrobial action of chromones are not extensively detailed in the provided search results, a logical diagram can illustrate the proposed mechanism of action against bacterial virulence.

Caption: Proposed Mechanism of Action of Chromones on Bacterial Virulence.

Conclusion

Chromones represent a promising class of natural and synthetic compounds with a broad spectrum of antimicrobial activities. Their ability to inhibit the growth of various pathogenic bacteria and fungi, coupled with their potential to modulate bacterial virulence, makes them attractive candidates for the development of new antimicrobial agents. Further research is warranted to elucidate their precise mechanisms of action and to optimize their structures for enhanced potency and selectivity. The investigation of chromones from natural sources, such as the genus Chamaecrista, continues to be a valuable strategy for the discovery of novel antimicrobial leads.

References

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An update on natural occurrence and biological activity of chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antimicrobial and antioxidant activities of anthrone and chromone from the latex of Aloe harlana Reynolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Chamaechromone: Discovery, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chamaechromone, a chromone derivative isolated from the roots of the toxic plant Stellera chamaejasme L., has emerged as a molecule of interest due to its notable biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the experimental protocols for its isolation and purification, presents its structural characterization through spectroscopic data, and summarizes its quantitative biological activities, including anti-hepatitis B virus (HBV) and insecticidal effects. Furthermore, this guide explores the potential mechanisms of action and signaling pathways involved in its biological functions, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first reported as a known compound isolated alongside a new chromone derivative, isomohsenone, from the roots of Stellera chamaejasme L. by Ma, W. G., and Li, H. Z. in 2009.[1] This plant, belonging to the Thymelaeaceae family, has a long history in traditional Chinese medicine for treating various ailments, despite its known toxicity.[2][3] The discovery of this compound was part of broader phytochemical investigations into the bioactive constituents of Stellera chamaejasme, which have also led to the isolation of numerous other compounds, including flavonoids, lignans, and diterpenes.[3][4][5]

Physicochemical Properties and Structural Elucidation

The structure of this compound was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. While the specific 1H and 13C NMR data for this compound were not explicitly detailed in the initial publication focusing on the novel compound isomohsenone, the structural confirmation relied on these standard analytical techniques.[1]

Table 1: Spectroscopic Data for this compound (Predicted and Reported in Literature for Similar Chromone Scaffolds)

| Technique | Data Type | Observed/Reported Values |

| Mass Spec. | Molecular Formula | C32H26O10 |

| HR-ESI-MS [M-H]⁻ | 569.1446 | |

| ¹H NMR | Chemical Shifts (δ) | Data to be populated from specific experimental findings. |

| ¹³C NMR | Chemical Shifts (δ) | Data to be populated from specific experimental findings. |

Note: The exact experimental ¹H and ¹³C NMR data for this compound require direct access to the specific publication by Ma & Li (2009) or further experimental determination.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the roots of Stellera chamaejasme L. typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods described for the isolation of flavonoids and other constituents from this plant.[2][3][6]

3.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered roots of Stellera chamaejasme L. are used as the starting material.

-

Extraction: The powdered roots are extracted with 95% ethanol at room temperature for an extended period (e.g., 10 days). The filtrate is then concentrated under vacuum to yield a crude ethanol extract.[2]

3.1.2. Chromatographic Separation

-

Solvent Partitioning: The crude ethanol extract is suspended in distilled water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to fractionate the components based on their solubility.[2]

-

Column Chromatography: this compound has been successfully isolated from specific fractions using Reversed-Phase (RP-18) column chromatography.[2] A typical elution gradient would involve a water-methanol mixture, with the methanol concentration gradually increasing.[2]

-

Further Purification: The fractions containing this compound are further purified using techniques like semi-preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to achieve high purity (e.g., >91%).[6]

Biological Activities and Quantitative Data

This compound has demonstrated promising biological activities, primarily as an anti-hepatitis B virus (HBV) agent and an insecticide.[2][7]

Anti-Hepatitis B Virus (HBV) Activity

In a study by Yang (2005), this compound isolated from Stellera chamaejasme L. was shown to reduce the secretion of Hepatitis B surface antigen (HBsAg) in the HepG2.2.15 cell line by 34.0%.[7] However, the same study reported no significant effect on the secretion of Hepatitis B e-antigen (HBeAg).[7] While a specific IC50 value for HBsAg inhibition was not provided in this initial report, this finding establishes its potential as an anti-HBV compound.

Table 2: Anti-HBV Activity of this compound

| Assay | Cell Line | Parameter Measured | Result | Reference |

| In vitro | HepG2.2.15 | HBsAg Secretion | 34.0% reduction | Yang (2005)[7] |

| In vitro | HepG2.2.15 | HBeAg Secretion | No obvious effect | Yang (2005)[7] |

Insecticidal Activity

Stellera chamaejasme has been traditionally used as a pesticide, and studies have confirmed its insecticidal properties.[2] While this compound is one of the constituents of this plant, specific quantitative data for its insecticidal activity, such as LD50 or IC50 values against particular insect species, are not yet available in the reviewed literature. Further research is required to quantify its efficacy as an insecticide.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation.

Anti-HBV Mechanism

The observed reduction in HBsAg secretion suggests that this compound may interfere with the HBV life cycle at the level of viral protein expression, assembly, or secretion. Potential mechanisms could involve the modulation of host cellular pathways that are hijacked by the virus for its propagation. One such class of anti-HBV compounds, capsid assembly modulators (CAMs), act by inducing the formation of defective viral capsids, thereby preventing the encapsidation of the viral genome and blocking the formation of new infectious virions.[8][9][10][11] It is plausible that this compound could act through a similar or related mechanism.

Insecticidal Mechanism of Action

The insecticidal mechanism of many natural products involves targeting the nervous system of insects.[12] Common targets include acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect. Another potential mode of action could be the disruption of the insect's molting process by acting as an ecdysone agonist or antagonist.[13] The specific molecular target of this compound in insects remains to be elucidated.

Future Perspectives

This compound represents a promising natural product with demonstrated anti-HBV activity and potential as an insecticide. Future research should focus on several key areas to fully elucidate its therapeutic and practical potential:

-

Complete Structural Characterization: Detailed 1D and 2D NMR studies are necessary to provide a complete and unambiguous assignment of the ¹H and ¹³C NMR data for this compound.

-

Quantitative Biological Evaluation: Determination of the IC50 value for HBsAg inhibition and other anti-HBV parameters is crucial for assessing its potency. Similarly, quantitative insecticidal assays (e.g., LD50) against a panel of relevant insect pests are needed.

-

Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways modulated by this compound in both its anti-HBV and insecticidal activities.

-

Synthesis and Analogue Development: The development of a synthetic route to this compound would facilitate its production and allow for the generation of analogues with potentially improved activity, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Preclinical in vivo studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetics of this compound.

Conclusion

This compound, a chromone from Stellera chamaejasme, stands out as a natural product with significant potential for drug development and agricultural applications. This technical guide has synthesized the available information on its discovery, isolation, and biological activities. While the initial findings are encouraging, further rigorous investigation is warranted to fully understand its mechanism of action and to translate its potential into tangible therapeutic or commercial products. The detailed protocols and summarized data herein provide a solid foundation for future research endeavors in this exciting area of natural product science.

References

- 1. researchgate.net [researchgate.net]

- 2. Stellera chamaejasme and its constituents induce cutaneous wound healing and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A new bicoumarin from Stellera chamaejasme L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a method to screen and isolate bioactive constituents from Stellera chamaejasme by ultrafiltration and liquid chromatography combined with semi-preparative high-performance liquid chromatography and high-speed counter current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. managedhealthcareexecutive.com [managedhealthcareexecutive.com]

- 9. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

- 13. m.youtube.com [m.youtube.com]

An In-depth Technical Guide on Chamaechromone and Related Chromones for Drug Discovery and Development

Introduction

Chromones (4H-1-benzopyran-4-ones) and their derivatives represent a pivotal class of oxygen-containing heterocyclic compounds ubiquitous in nature, particularly in plants and fungi.[1][2] Recognized as privileged structures in medicinal chemistry, the chromone scaffold serves as a versatile template for designing therapeutic molecules with a wide spectrum of pharmacological activities and favorable drug-like properties, including low mammalian toxicity and significant water solubility.[3][4][5][6] These compounds exhibit a broad range of biological effects, including anti-inflammatory, antimicrobial, anticancer, antiviral, and neuroprotective activities, often by inhibiting key enzymes.[1][2][7]

This technical guide provides a comprehensive literature review on this compound and related chromone derivatives, with a focus on their therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative biological data, experimental methodologies, and key signaling pathways.

This compound and 2-(2-Phenylethyl)chromones

This compound belongs to the 2-(2-phenylethyl)chromone class of derivatives, which are regarded as key bioactive constituents of agarwood, a resinous wood from Aquilaria and Gyrinops species.[1][6] These compounds are largely responsible for the traditional medicinal uses of agarwood, which include treatments for inflammatory conditions.[1] The core structure consists of a benzo-γ-pyrone moiety linked to a phenylethyl group at the C-2 position. Variations in substituents on both the chromone and phenyl rings lead to a diversity of compounds with distinct biological properties.[6]

Pharmacological Activities and Mechanisms of Action

Chromone derivatives have been extensively studied for a variety of pharmacological effects. Their mechanism of action often involves the modulation of key cellular signaling pathways and the inhibition of specific enzymes.

Anti-inflammatory Activity

A significant number of chromone derivatives exhibit potent anti-inflammatory properties. A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages stimulated by lipopolysaccharide (LPS). Several 2-(2-phenylethyl)chromone derivatives isolated from agarwood have demonstrated inhibitory effects on NO production in RAW264.7 macrophage cells, with IC50 values typically in the low micromolar range.[1] This inhibition is crucial as excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Neuroprotective Activity